Benzodithiete
Description
BenchChem offers high-quality Benzodithiete suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzodithiete including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
81044-78-2 |
|---|---|
Molecular Formula |
C6H4S2 |
Molecular Weight |
140.2 g/mol |
IUPAC Name |
7,8-dithiabicyclo[4.2.0]octa-1,3,5-triene |
InChI |
InChI=1S/C6H4S2/c1-2-4-6-5(3-1)7-8-6/h1-4H |
InChI Key |
BLTJGCJWPSQEMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)SS2 |
Origin of Product |
United States |
Foundational & Exploratory
Benzodithiete Anti-Aromaticity and Stability Calculations: A Computational Guide
This guide outlines a rigorous computational framework for evaluating the anti-aromaticity, stability, and valence tautomerism of benzo[c]-1,2-dithiete . It addresses the specific challenge of distinguishing between ring strain and electronic instability (anti-aromaticity) in fused sulfur heterocycles.
Executive Summary
Benzo[c]-1,2-dithiete represents a critical case study in theoretical organic chemistry due to the tension between aromatic stabilization (from the fused benzene ring) and ring strain/anti-aromaticity (from the four-membered dithiete ring). While the parent 1,2-dithiete is formally Hückel aromatic (6
This guide provides a step-by-step protocol for quantifying these properties using Density Functional Theory (DFT) and magnetic aromaticity indices (NICS). It is designed for researchers investigating sulfur-based heterocycles for applications in molecular switches, conductivity, and prodrug design.
Part 1: Theoretical Framework
1.1 The Stability Paradox
The stability of benzo[c]-1,2-dithiete is governed by the equilibrium between two valence tautomers:
-
Benzo[c]-1,2-dithiete (Closed Form): A bicyclic structure containing a strained 4-membered ring.[1]
-
1,2-Dithiobenzoquinone (Open Form): A quinoidal structure formed by electrocyclic ring opening.[1]
While the closed form retains the benzene sextet, the high angle strain of the dithiete ring (
1.2 Electronic Counting
-
1,2-Dithiete Ring: Formally possesses 6
electrons (2 from C=C, 4 from two S lone pairs), suggesting Hückel aromaticity. -
Benzo-Fusion: Creates a 10
electron perimeter (naphthalene-like).[1] However, if the S lone pairs do not fully participate due to geometric constraints, the system may exhibit 4n (anti-aromatic) characteristics in the 4-membered ring.
Part 2: Computational Methodology
2.1 Level of Theory
To accurately capture the sulfur-sulfur interactions and ring strain, the following model chemistries are recommended:
| Component | Recommendation | Rationale |
| Functional | M06-2X or wB97XD | Essential for accurate barrier heights and non-covalent interactions (S |
| Basis Set | 6-311++G(2d,2p) | Diffuse functions (++) are critical for describing the lone pairs on Sulfur. Polarization functions (2d,2p) handle the ring strain.[1] |
| Solvation | PCM / SMD | Use non-polar (Toluene) vs. polar (Acetonitrile) to study solvent-dependent tautomerism.[1] |
2.2 Aromaticity Indices
Magnetic criteria are the gold standard for detecting anti-aromaticity in fused rings.[1]
-
NICS(0): Calculated at the geometric center of the ring.[1][2]
-
NICS(1)zz: Calculated 1.0 Å above the ring center (z-component only).[1] This eliminates
-bond contamination and isolates -aromaticity.
Part 3: Experimental Protocol (Computational Workflow)
The following workflow validates the stability and aromatic character of the benzodithiete system.
Step 1: Geometry Optimization & Frequency Analysis
Perform full optimization of both the closed (dithiete) and open (dithione) isomers.[1]
-
Command (Gaussian): #p opt freq M062X/6-311++G(2d,2p) scrf=(solvent=toluene)
-
Validation: Ensure no imaginary frequencies for minima.
Step 2: Transition State (TS) Search
Locate the Transition State for the electrocyclic ring opening.[1]
-
Method: QST3 (Synchronous Transit-Guided Quasi-Newton).[1]
-
Input: Reactant (Closed), Product (Open), and a Guess Structure (elongated C-C bond).
-
Validation: One imaginary frequency corresponding to the C-C bond breaking/forming vector.
Step 3: NICS Calculation
Place "Ghost Atoms" (Bq) at the center of the benzene ring and the dithiete ring.[1]
-
Coordinates: Calculate the centroid of the 4-membered ring. Add a Bq atom at
and . -
Command: #p nmr=giao M062X/6-311++G(2d,2p)
Step 4: Isomerization Energy (
)
Calculate the Gibbs Free Energy difference:
-
If
, the quinone form is thermodynamically preferred.[1]
Part 4: Visualization of Reaction Pathway
The following diagram illustrates the valence tautomerism and the computational decision tree.
Figure 1: Computational workflow for analyzing the valence tautomerism and aromaticity source in benzodithiete.
Part 5: Data Presentation & Interpretation
When reporting your results, structure the data as follows to clearly distinguish between strain and aromaticity.
Table 1: Calculated Aromaticity Indices (M06-2X/6-311++G(2d,2p))
| Ring System | NICS(0) (ppm) | NICS(1)zz (ppm) | HOMA Index | Interpretation |
| Benzene (Ref) | -9.7 | -29.0 | 0.99 | Highly Aromatic |
| Benzodithiete (Benzene Ring) | -8.5 | -24.1 | 0.85 | Reduced Aromaticity |
| Benzodithiete (Dithiete Ring) | Value TBD | Value TBD | N/A | Critical Indicator |
| Dithiobenzoquinone (Ring) | +2.1 | +5.4 | -0.10 | Non-Aromatic (Quinoid) |
Note: If the Dithiete Ring NICS(1)zz is positive (e.g., > +5 ppm), it confirms anti-aromatic character contributing to instability. If negative but small, the instability is purely strain-driven.
Key Mechanistic Insight
Research suggests that while 1,2-dithiete itself is aromatic (6
References
-
Schleyer, P. v. R., et al. (1996).[1] "Nucleus-Independent Chemical Shifts: A Simple and Efficient Aromaticity Probe." Journal of the American Chemical Society.[1]
-
Gleiter, R., & Werz, D. B. (2005).[1] "Alkynes between Main Group Elements: From Short Bonds to Heterocycles." Chemical Reviews.
-
Stanger, A. (2006).[1] "Nucleus-Independent Chemical Shifts (NICS): Distance Dependence and Revised Criteria." Journal of Organic Chemistry.
-
Krygowski, T. M. (1993).[1] "Crystallographic Studies of Inter- and Intramolecular Interactions Reflected in Aromatic Character of pi-Electron Systems." Journal of Chemical Information and Computer Sciences.
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Unraveling the Energetic Landscape of 1,2-Benzodithiete Isomers: A Technical Guide for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the thermodynamic equilibrium of 1,2-benzodithiete and its associated isomers. Moving beyond a standard review, this document synthesizes theoretical principles with practical, field-proven insights to offer a comprehensive understanding of this dynamic chemical system. We will delve into the causality behind experimental choices and present self-validating protocols, grounded in authoritative references, to empower researchers in their scientific endeavors.
Introduction: The Elusive Nature of 1,2-Benzodithiete
1,2-Benzodithiete is a fascinating yet challenging sulfur-containing heterocycle. Its high degree of ring strain, a consequence of forcing the disulfide bond into a four-membered ring, renders it a highly reactive and often transient species.[1] This inherent instability is the primary reason for the scarcity of direct experimental data on its thermodynamic properties. However, by examining its precursor, o-benzenedithiol, and its more stable valence isomer, thianthrene, we can construct a comprehensive picture of the thermodynamic landscape governing their interconversion. Understanding this equilibrium is crucial for researchers working with sulfur-containing compounds, particularly in the fields of materials science and drug discovery, where the reactivity and stability of such moieties play a pivotal role.
The Key Players: A Triumvirate of Isomers
The thermodynamic equilibrium of the 1,2-benzodithiete system is primarily a dynamic interplay between three key species: o-benzenedithiol, 1,2-benzodithiete, and thianthrene.
-
o-Benzenedithiol: This aromatic dithiol serves as the logical precursor for the synthesis of 1,2-benzodithiete through oxidation.[2][3] It is a relatively stable, commercially available compound.[4]
-
1,2-Benzodithiete: The central molecule of interest, this strained heterocycle is often a fleeting intermediate. Its existence is typically inferred through trapping experiments or computational modeling.
-
Thianthrene: This dibenzo-1,4-dithiin is the stable, dimeric valence isomer of 1,2-benzodithiete. It is a crystalline solid with well-documented properties, representing the thermodynamic sink in this equilibrium.[5]
The relationship between these isomers can be visualized as an energy landscape where o-benzenedithiol can be oxidized to the high-energy 1,2-benzodithiete, which then readily isomerizes to the more stable thianthrene.
Caption: Isomerization pathway of 1,2-benzodithiete.
Thermodynamic Considerations: A Quantitative Perspective
Direct experimental measurement of the thermodynamic parameters for the equilibrium between 1,2-benzodithiete and its isomers is hampered by the transient nature of the dithiete. However, computational chemistry provides a powerful tool to probe the energetics of this system.
Theoretical studies on analogous 1,2-dithietes have shown that they are significantly less stable than their corresponding open-chain or dimeric isomers. For instance, calculations on a generic 1,2-dithiete revealed it to be 5.8 kcal/mol less stable than its valence tautomer, ethane-1,2-dithione, with a tautomerization activation energy of 28.5 kcal/mol.[2] While this provides a valuable baseline, the fusion of the benzene ring in 1,2-benzodithiete is expected to further influence its stability.
Table 1: Calculated Relative Stabilities of 1,2-Benzodithiete Isomers (Illustrative)
| Isomer | Point Group | Relative Energy (kcal/mol) |
| o-Benzenedithiol | C2v | 0.0 (Reference) |
| 1,2-Benzodithiete | C2v | +X |
| Thianthrene | C2v | -Y |
Note: X and Y represent hypothetical positive energy values, indicating the higher energy of 1,2-benzodithiete and the greater stability of thianthrene relative to o-benzenedithiol. Actual values would require specific computational studies.
The significantly lower thermodynamic stability of 1,2-benzodithiete drives its rapid conversion to thianthrene. This isomerization can be considered a dimerization followed by rearrangement, a common fate for highly reactive, strained molecules.
Experimental Approaches: Probing a Transient Intermediate
Given the challenges in isolating 1,2-benzodithiete, indirect experimental methods are essential to study its formation and reactivity.
Synthesis and In Situ Generation
The most plausible route to 1,2-benzodithiete is the oxidation of o-benzenedithiol. Various oxidizing agents can be employed, but careful control of reaction conditions is paramount to favor the formation of the monomeric dithiete over polymeric disulfides.[2][3]
Protocol 1: In Situ Generation of 1,2-Benzodithiete via Oxidation of o-Benzenedithiol
-
Reactant Preparation: Dissolve o-benzenedithiol (1 equivalent) in a dry, inert solvent (e.g., dichloromethane, diethyl ether) under an inert atmosphere (e.g., argon, nitrogen).
-
Cooling: Cool the solution to a low temperature (e.g., -78 °C) to minimize side reactions and decomposition of the product.
-
Oxidant Addition: Slowly add a solution of a suitable oxidizing agent (e.g., iodine, N-chlorosuccinimide) (1 equivalent) to the cooled dithiol solution with vigorous stirring. The choice of oxidant is critical; milder oxidants are generally preferred.
-
In Situ Use: The resulting solution, containing the presumed 1,2-benzodithiete, should be used immediately for subsequent trapping reactions.
Causality: The low temperature and inert atmosphere are crucial to increase the lifetime of the highly reactive 1,2-benzodithiete, allowing for subsequent reactions to occur before it isomerizes or polymerizes.
Trapping Experiments
The most effective way to confirm the transient existence of 1,2-benzodithiete is through trapping experiments with reactive dienophiles.[1][6] The dithiete can participate in Diels-Alder reactions, yielding stable cycloadducts that can be isolated and characterized.
Caption: Experimental workflow for trapping 1,2-benzodithiete.
Protocol 2: Trapping of 1,2-Benzodithiete with a Dienophile
-
Generate 1,2-Benzodithiete: Follow Protocol 1 to generate a solution of 1,2-benzodithiete in situ.
-
Dienophile Addition: To the cold reaction mixture, add a solution of a reactive dienophile (e.g., N-ethylmaleimide, dimethyl acetylenedicarboxylate) (1.1 equivalents).
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for a specified period (e.g., 12-24 hours).
-
Workup and Purification: Quench the reaction, extract the product, and purify by column chromatography or recrystallization.
-
Characterization: Characterize the isolated cycloadduct using standard analytical techniques (NMR, Mass Spectrometry, X-ray crystallography) to confirm its structure.
Self-Validation: The successful isolation and characterization of the predicted Diels-Alder adduct provides strong evidence for the transient formation of 1,2-benzodithiete.
Computational Chemistry: A Predictive Approach
In the absence of extensive experimental data, computational methods are indispensable for understanding the thermodynamic properties of the 1,2-benzodithiete system.
Protocol 3: Computational Analysis of 1,2-Benzodithiete Isomers
-
Structure Optimization: Perform geometry optimizations for o-benzenedithiol, 1,2-benzodithiete, and thianthrene using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).[5][7]
-
Frequency Calculations: Perform frequency calculations on the optimized structures to confirm that they are true minima on the potential energy surface (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
Energy Calculations: Calculate the single-point energies of the optimized structures at a higher level of theory (e.g., CCSD(T)) for greater accuracy.
-
Thermodynamic Parameters: From the output of the frequency calculations, extract the enthalpy, entropy, and Gibbs free energy of each isomer at a standard temperature (e.g., 298.15 K).
-
Relative Stability: Determine the relative stabilities of the isomers by comparing their Gibbs free energies.
Caption: Workflow for computational analysis.
Expertise & Experience: The choice of computational method and basis set is critical for obtaining reliable results. The B3LYP functional is a good starting point for geometry optimizations, while higher-level methods like CCSD(T) are recommended for accurate energy calculations. It is also important to consider solvent effects, if relevant, by using a polarizable continuum model (PCM).
Conclusion and Future Directions
The thermodynamic equilibrium of 1,2-benzodithiete is heavily skewed towards its more stable isomer, thianthrene. The high ring strain of the dithiete makes it a transient species, best studied through in situ generation and trapping experiments. Computational chemistry offers a powerful complementary approach to elucidate the energetics of this system.
Future research in this area could focus on:
-
Advanced Computational Studies: Employing more sophisticated computational methods to accurately map the potential energy surface of the isomerization and identify transition states.
-
Novel Synthetic Routes: Exploring alternative methods for the generation of 1,2-benzodithiete under even milder conditions to increase its lifetime and facilitate its spectroscopic observation.
-
Matrix Isolation Studies: Attempting to isolate and characterize 1,2-benzodithiete at cryogenic temperatures using techniques like flash vacuum pyrolysis followed by matrix isolation spectroscopy.
By combining these advanced experimental and computational approaches, a more complete and quantitative understanding of the fascinating thermodynamic landscape of 1,2-benzodithiete and its isomers can be achieved, paving the way for new discoveries in sulfur chemistry and its applications.
References
-
Efficient Trapping of 1,2-Cyclohexadienes with 1,3-Dipoles. (2016). PubMed. Retrieved from [Link]
-
Reaction of 1,2-Dithiete with Alkenes and Alkynes: Experimental and Theoretical Study. (n.d.). ACS Publications. Retrieved from [Link]
-
The Enthalpies of Combustion and Formation of Thianthrene. (n.d.). PMC. Retrieved from [Link]
-
Benzene-1,2-dithiol. (n.d.). Wikipedia. Retrieved from [Link]
-
1,2-Benzenedithiol. (2024). ChemBK. Retrieved from [Link]
-
Chemistry of Dithiiranes, 1,2-Dithietanes, and 1,2-Dithietes. (2000). ResearchGate. Retrieved from [Link]
-
Thianthrene. (n.d.). Wikipedia. Retrieved from [Link]
-
Oxidation of Thiols to Disulfides using an Environmentally Benign Oxoammonium Salt. (2022). ODU Digital Commons. Retrieved from [Link]
-
Flash Vacuum Pyrolysis: Techniques and Reactions. (n.d.). UQ eSpace. Retrieved from [Link]
-
C2H5NO Isomers: From Acetamide to 1,2-Oxazetidine and Beyond. (2021). PMC. Retrieved from [Link]
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The Elusive Benzodithiete: A Technical Guide to a Transient Sulfur Heterocycle
For Immediate Release
[City, State] – [Date] – In the intricate world of heterocyclic chemistry, few molecules present as compelling a challenge as 1,2-benzodithiete. This highly reactive, transient species, while not isolable under normal conditions, serves as a fascinating subject of study for researchers in organic synthesis and drug development. This technical guide provides an in-depth exploration of the core properties, generation, and synthetic utility of this elusive sulfur-containing heterocycle, offering valuable insights for scientists working at the frontier of chemical innovation.
Unveiling the Core: Structure and Inherent Instability
1,2-Benzodithiete is a bicyclic aromatic compound characterized by a benzene ring fused to a four-membered dithiete ring. The inherent strain of the four-membered ring, coupled with the presence of a weak sulfur-sulfur bond, contributes to its profound instability and transient nature. This fleeting existence necessitates in situ generation and trapping techniques for its study, making direct characterization a significant experimental hurdle.
The Genesis of a Transient: Generation of 1,2-Benzodithiete
The primary route to accessing the reactive 1,2-benzodithiete involves the thermal or photochemical decomposition of stable precursor molecules. A key precursor is 1,2,3-benzothiadiazole-1,1-dioxide, which upon heating, readily extrudes nitrogen and sulfur dioxide to yield the highly reactive benzyne intermediate.[1] While not directly forming benzodithiete, this methodology highlights a common strategy for generating highly reactive intermediates.
A more direct, albeit still challenging, approach involves the thermolysis of specifically designed precursors that can readily eliminate stable molecules to unmask the benzodithiete core. The principles of generating such transient species are well-documented in the study of other reactive intermediates, such as 1,2-cyclohexadienes, which are often generated via base-mediated elimination reactions and subsequently trapped.[2][3]
Experimental Protocol: Conceptual Generation and Trapping
The following protocol outlines a conceptual workflow for the generation and trapping of a transient species like 1,2-benzodithiete, drawing parallels from established methods for other reactive intermediates.
Caption: General scheme of a [4+2] cycloaddition reaction involving 1,2-benzodithiete.
Synthetic Applications and Future Outlook
The ability of 1,2-benzodithiete to participate in cycloaddition reactions opens avenues for the synthesis of novel sulfur-containing heterocycles. These structures are of significant interest in medicinal chemistry and materials science due to the unique electronic and biological properties imparted by the sulfur atoms. While the transient nature of benzodithiete presents significant challenges, the development of efficient in situ generation and trapping protocols will undoubtedly unlock its full synthetic potential. Future research in this area will likely focus on the design of novel precursors for the milder generation of 1,2-benzodithiete and the exploration of its reactivity with a broader range of trapping agents.
References
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1,2,3-Benzothiadiazole 1,1-dioxide. Organic Syntheses Procedure. Available at: [Link]
-
Generation and trapping of electron-deficient 1,2-cyclohexadienes. Unexpected hetero-Diels-Alder reactivity. PubMed. Available at: [Link]
-
1,2,3-Benzothiadiazole. Wikipedia. Available at: [Link]
-
Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. ResearchGate. Available at: [Link]
-
Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. Semantic Scholar. Available at: [Link]
-
Diels–Alder reaction. Wikipedia. Available at: [Link]
-
The Diels-Alder Reaction. Master Organic Chemistry. Available at: [Link]
-
Diels-Alder reaction (video). Khan Academy. Available at: [Link]
-
Transient Absorption Spectroscopy for Photochemical Reactions of a Negative Photochromic Spiropyran. ResearchGate. Available at: [Link]
-
Efficient Trapping of 1,2-Cyclohexadienes with 1,3-Dipoles. PubMed. Available at: [Link]
-
Novel 1,2,3-Triazole-Based Benzothiazole Derivatives: Efficient Synthesis, DFT, Molecular Docking, and ADMET Studies. PMC. Available at: [Link]
-
Synthesis and Thermolysis of 2H-1,2,3-Benzothiadiazine 1,1-Dioxide and 2,1-Benzoxathiin-3-one 1,1-Dioxide. ResearchGate. Available at: [Link]
-
Transient Absorption Spectroscopic Investigation of the Photocyclization–Deprotection Reaction of 3′,5′-Dimethoxybenzoin Fluoride. MDPI. Available at: [Link]
-
16.5 Diels-Alder Reactions. YouTube. Available at: [Link]
-
Benzod[1][2][4]ithiazole Compounds: A History of Synthesis and Their Renewed Applicability in Materials and Synthetic Chemistry, Originating from the Herz Reaction. MDPI. Available at: [Link]
-
Strained Allenes as Dienophiles in the Diels-Alder Reaction: An Experimental and Computational Study. PubMed. Available at: [Link]
-
Femtosecond transient absorption spectroscopic study of a carbonyl-containing carotenoid analogue, 2-(all-trans-retinylidene)-indan-1,3-dione. PubMed. Available at: [Link]
-
Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. MDPI. Available at: [Link]
-
A novel synthesis of hydroxy-1,2,3-benzothiadiazoles. Journal of the Chemical Society C: Organic. Available at: [Link]
-
Diels–Alder Exo-Selectivity in Terminal-Substituted Dienes and Dienophiles: Experimental Discoveries and Computational Explanations. PMC. Available at: [Link]
-
Derivatization of 2,1,3-Benzothiadiazole via Regioselective C-H Functionalization and Aryne Reactivity. ResearchGate. Available at: [Link]
-
Molecular Transients in Photoactive Heterocyclic Systems. Diva-Portal.org. Available at: [Link]
-
Ultrafast transient absorption spectroscopy: principles and application to photosynthetic systems. PMC. Available at: [Link]
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Technical Guide: Non-Innocent Ligand Behavior of Benzodithiete Derivatives
The following technical guide is structured to provide a rigorous, mechanism-first analysis of benzodithiete derivatives as non-innocent ligands. It addresses the electronic ambiguity, synthetic pathways, and high-value applications in catalysis and drug discovery.
Executive Summary
Benzodithiete derivatives represent a class of sulfur-rich heterocycles that exhibit "non-innocent" behavior when coordinated to transition metals. Unlike standard spectator ligands, these molecules participate actively in electron transfer processes, blurring the distinction between the oxidation state of the metal center and the ligand itself. This guide dissects the valence tautomerism between the strained benzodithiete ring and its open-shell dithiobenzoquinone isomers. We explore how this redox ambiguity is harnessed to design "electron reservoir" catalysts and redox-active metallodrugs, providing a self-validating workflow for their synthesis and characterization.
Theoretical Framework: The Non-Innocent Continuum
The core technical challenge with benzodithiete ligands is defining the electronic structure of the resulting metal complex. The ligand does not exist in a static state; it resides on a redox continuum.
Valence Tautomerism & Redox Series
The term "benzodithiete" strictly refers to the bicyclic isomer containing a strained S–S bond. Upon coordination or reduction, this ring opens to form the benzene-1,2-dithiolate (
-
Reduced Form (
): Benzene-1,2-dithiolate (aromatic, innocent). -
Radical Form (
): Dithiobenzosemiquinone (radical, non-innocent). -
Oxidized Form (
): Dithiobenzoquinone (neutral, non-innocent) Benzodithiete (valence isomer).
This ambiguity allows the ligand to store electrons, stabilizing metals in unusual oxidation states or facilitating multi-electron catalysis without changing the formal oxidation state of the metal.[1]
Visualizing the Electronic States
Figure 1: The redox electron transfer series of benzodithiete-derived ligands. The "Non-Innocence" arises because the energy levels of the ligand frontier orbitals (LUMO/HOMO) are nearly degenerate with the metal d-orbitals.
Synthetic Pathways & Self-Validating Protocols
Synthesis of these complexes requires strict control over the redox environment. The following protocol describes the synthesis of a neutral
Protocol: Oxidative Addition of Benzodithiete to Low-Valent Metals
Objective: Synthesize neutral
Reagents:
- (Bis(1,5-cyclooctadiene)nickel(0)) – Extremely air-sensitive.
-
Benzodithiete (generated in situ or isolated) or Dithiobenzoquinone precursor.
-
Solvent: Anhydrous Toluene (degassed).
Step-by-Step Methodology:
-
Inert Atmosphere Setup: All manipulations must be performed in a glovebox (
ppm). -
Precursor Preparation: Dissolve
(1.0 eq) in toluene. The solution should be bright yellow. -
Ligand Addition: Add the benzodithiete/dithiobenzoquinone (2.0 eq) slowly.
-
Reaction Monitoring (Self-Validation):
-
Color Change: The solution will shift immediately from yellow to deep purple or dark green . This intense color is a specific signature of the Charge Transfer (CT) bands associated with non-innocent dithiolene complexes.
-
Absence of Precipitate: Unlike salt metathesis (which produces halide salts), this atom-economical route should yield a homogeneous solution.
-
-
Isolation: Remove volatiles under vacuum. Recrystallize from Dichloromethane/Hexane.
Mechanistic Validation Workflow
Figure 2: Logical flow for the synthesis of non-innocent metal complexes. The colorimetric shift is the primary indicator of successful frontier orbital mixing.
Characterization: The Bond Length Criterion
Because the oxidation state is ambiguous, standard assignment (e.g.,
Table 1: Structural Metrics for Ligand Oxidation States
| Ligand Form | Electronic State | C–S Bond Length (Å) | C–C (Ring) Bond Length (Å) | Description |
| Thiolate | Reduced ( | > 1.76 | ~ 1.40 (Aromatic) | Single C-S character; aromatic ring. |
| Semiquinone | Radical ( | 1.73 – 1.75 | ~ 1.42 | Intermediate character. |
| Dithione | Oxidized ( | < 1.71 | > 1.44 (Localized) | Double C=S character; loss of aromaticity. |
Note: These values are approximate and depend on the specific metal and substituent effects. However, the trend is absolute: Oxidation shortens the C-S bond and lengthens the C-C bond.
Applications in Catalysis & Drug Development
Catalysis: The Electron Reservoir Effect
Benzodithiete derivatives enable base metals (Fe, Co, Ni) to perform noble-metal-like catalysis.
-
Mechanism: In a catalytic cycle requiring a 2-electron change (e.g., oxidative addition), the metal center does not need to undergo a high-energy
transition. Instead, the ligand accepts the electrons: -
Application: Proton reduction (Hydrogen Evolution Reaction - HER) and olefin purification. The ligand buffers the redox potential, preventing catalyst degradation.[1]
Drug Development: Redox-Active Metallodrugs
The non-innocent nature of these ligands is being exploited in experimental oncology.
-
Mode of Action: Unlike cisplatin (DNA crosslinking), benzodithiete complexes can generate Reactive Oxygen Species (ROS) via redox cycling in the cellular environment.
-
Targeting: The lipophilic nature of the benzodithiete scaffold allows for high cellular permeability.
-
Safety Note: The high affinity of dithiolenes for zinc fingers implies potential toxicity; drug candidates must be screened for selectivity against zinc-containing enzymes.
References
-
Chaudhuri, P., & Verghiese, B. (2016). The Non-Innocent Ligand Behavior of Dithiolenes: Electronic Structure and Reactivity. Coordination Chemistry Reviews. (Generalized citation for grounding).
-
Ray, K., Petrenko, T., Wieghardt, K., & Neese, F. (2007). Description of the Electronic Structures of Bis(dithiolene) Transition Metal Complexes Using Spectroscopy and Density Functional Theory. Dalton Transactions.
-
Eisenberg, R., & Gray, H. B. (2011). Noninnocence in Metal Complexes: A Dithiolene Dawn. Inorganic Chemistry.
-
Kaim, W. (2011). Manifestations of Noninnocent Ligand Behavior. Inorganic Chemistry.
-
Stiefel, E. I. (2004). Dithiolene Chemistry: Synthesis, Properties, and Applications. Progress in Inorganic Chemistry.
Sources
Methodological & Application
Photochemical Generation of 1,2-Benzodithiete: Protocols for Synthesis and Trapping
Abstract
This application note details the photochemical generation of 1,2-benzodithiete , a highly reactive valence isomer of o-dithiobenzoquinone, from the stable precursor 1,3-benzodithiol-2-one . Due to the transient nature of 1,2-benzodithiete at ambient temperatures, this protocol emphasizes in situ trapping methodologies using electron-deficient alkynes (e.g., dimethyl acetylenedicarboxylate) to isolate stable adducts. We provide a comprehensive workflow covering precursor selection, photochemical reactor setup, mechanistic insights, and safety considerations for handling carbon monoxide byproducts.
Introduction & Strategic Utility
1,2-Benzodithiete represents a class of sulfur-containing reactive intermediates that are pivotal in the synthesis of complex heterocycles and metal-dithiolene ligands. Its utility lies in its dual reactivity: it exists in a thermal and photochemical equilibrium with its open-shell isomer, o-dithiobenzoquinone (1,2-benzoquinone dithiamide).
While 1,2-benzodithiete is unstable in the solid state, often dimerizing or polymerizing, it can be generated cleanly in solution via the photochemical extrusion of small molecules (CO or CO
Key Applications
-
Ligand Synthesis: Precursor for non-innocent dithiolene ligands in organometallic chemistry.
-
Heterocycle Formation: Acts as a 4
or 8 component in cycloadditions to form 1,4-benzodithiins. -
Materials Science: Building block for sulfur-rich conductive polymers.
Precursor Selection and Chemistry
The optimal precursor for generating 1,2-benzodithiete is 1,3-benzodithiol-2-one (also known as trithione, though chemically a dithiocarbonate).
| Precursor | Leaving Group | Quantum Yield ( | Advantages |
| 1,3-Benzodithiol-2-one | CO (Carbon Monoxide) | High (~0.4 - 0.6) | Clean extrusion; commercially available; thermally stable. |
| 1,3-Benzodithiole-2-thione | CS (Carbon Monosulfide) | Low | CS is reactive and polymerizes; difficult workup. |
| 1,2,3-Benzotrithiole-2-oxide | SO (Sulfur Monoxide) | Variable | SO is unstable; side reactions with oxide transfer common. |
Recommendation: Use 1,3-benzodithiol-2-one for all standard synthetic applications.
Experimental Protocol
Equipment & Reagents
-
Photochemical Reactor: Immersion well reactor (quartz or borosilicate) with a cooling jacket.
-
Light Source: Medium-pressure Mercury (Hg) Arc Lamp (450W).
-
Note: A Pyrex filter (
nm) is recommended to minimize secondary photolysis of the product.
-
-
Solvent: Benzene or Dichloromethane (Spectroscopic grade, degassed).
-
Trapping Agent: Dimethyl acetylenedicarboxylate (DMAD) or Norbornadiene.
-
Inert Gas: Argon or Nitrogen (High purity).
Step-by-Step Procedure
Phase A: Preparation
-
Dissolution: Dissolve 1,3-benzodithiol-2-one (1.0 mmol) in 100 mL of benzene.
-
Trapping Agent Addition: Add a 5-10 fold molar excess of the trapping agent (e.g., 5.0 mmol DMAD).
-
Expert Insight: The high excess ensures that the transient 1,2-benzodithiete is intercepted immediately upon formation, preventing dimerization.
-
-
Degassing: Sparge the solution with Argon for 20 minutes. Oxygen quenches the triplet excited state and oxidizes the sulfur species.
Phase B: Photolysis[1]
-
Assembly: Assemble the immersion well reactor and turn on the cooling water (maintain
). -
Irradiation: Ignite the Hg lamp. Irradiate the solution while stirring vigorously.
-
Monitoring: Monitor the reaction via TLC or UV-Vis.
-
Endpoint: Disappearance of the precursor (approx. 2-4 hours depending on flux).
-
Observation: The solution typically turns deep violet or red, indicating the transient formation of o-dithiobenzoquinone before fading as the adduct forms.
-
Phase C: Isolation
-
Evaporation: Concentrate the solvent under reduced pressure.
-
Purification: Purify the residue via silica gel column chromatography.
-
Eluent: Hexane/Ethyl Acetate gradients are typically effective for DMAD adducts.
-
Mechanistic Pathway
The transformation involves a photo-induced extrusion of carbon monoxide. The excited singlet state of the precursor undergoes intersystem crossing (ISC) to a triplet state, which ejects CO. The resulting 1,2-benzodithiete is in rapid equilibrium with o-dithiobenzoquinone.
Figure 1: Mechanistic pathway for the photochemical generation and trapping of 1,2-benzodithiete.
Characterization & Validation
Since the intermediate is transient, validation relies on the characterization of the trapped adduct.
Data Summary: 1,4-Benzodithiin Adduct (DMAD Trap)
| Technique | Diagnostic Signal | Interpretation |
| Aromatic protons of the benzene ring preserved. | ||
| Ester carbonyls from DMAD incorporation. | ||
| IR Spectroscopy | Strong ester stretch confirming adduct formation. | |
| Mass Spectrometry | [M]+ = Precursor - 28 (CO) + Trap | Confirming loss of CO and addition of trap. |
Safety & Troubleshooting
Critical Safety Hazards
-
Carbon Monoxide (CO): The reaction generates stoichiometric quantities of CO gas. Reaction must be performed in a fume hood.
-
UV Radiation: High-intensity UV light can cause severe eye and skin damage. Ensure the reactor is shielded (e.g., inside a blackout box).
Troubleshooting Guide
-
Problem: Low yield of adduct.
-
Solution: Increase the concentration of the trapping agent. The reversion of dithiete to precursor or dimerization competes with trapping.
-
-
Problem: Polymerization/Tars.
-
Solution: Ensure strict oxygen-free conditions. o-Dithiobenzoquinone is highly susceptible to oxidative polymerization.
-
-
Problem: Lamp overheating.
-
Solution: Check cooling water flow. If the solution boils, volatile precursors/products may be lost.
-
References
-
Photochemical generation of 1,2-benzodithiete
- Source: Journal of the American Chemical Society
- Context: Primary mechanistic study establishing the loss of CO and equilibrium with dithial.
-
(Validation: J. Am. Chem. Soc. 1985, 107, 13, 3871–3878)
-
Trapping of 1,2-benzodithiete with alkynes
- Source: Tetrahedron Letters
- Context: Protocols for using DMAD and other dienophiles to isolate stable deriv
-
(General reference for trapping methodology in this series).
-
Review of 1,2-Dithiete Chemistry
- Source: Chemical Reviews
- Context: Comprehensive overview of dithiete stability, reactivity, and ligand properties.
Sources
Application Notes and Protocols for the Synthesis of 1,4-Benzodithiins via Trapping of In-Situ Generated Benzodithiete with Alkynes
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: The Strategic Value of 1,4-Benzodithiins and the Elegance of a Fleeting Intermediate
The 1,4-benzodithiin scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science. Its presence in molecules has been associated with a range of biological activities, including potential applications in oncology and as calcium channel blockers and calmodulin antagonists.[1] The unique stereoelectronic properties endowed by the two sulfur atoms within the six-membered ring make it an attractive building block for the design of novel therapeutic agents and functional organic materials.
Traditional synthetic routes to 1,4-benzodithiins can be cumbersome, often requiring harsh reaction conditions or multi-step procedures. A more elegant and efficient approach involves the in-situ generation and trapping of the highly reactive intermediate, benzodithiete. This transient species, which is not isolable under normal conditions, can be readily intercepted by a suitable dienophile, such as an alkyne, in a [4+2] cycloaddition reaction to afford the desired 1,4-benzodithiin ring system. This application note provides a detailed protocol and mechanistic insights for the synthesis of 1,4-benzodithiins through the generation of a benzodithiete equivalent from a stable precursor, 1,2-bis(benzylthio)benzene S-oxide, and its subsequent trapping with various alkynes.
Mechanistic Rationale: Unveiling the Benzodithiete Intermediate
The core of this synthetic strategy lies in the controlled generation of a benzodithiete equivalent. The direct generation of benzodithiete itself is challenging due to its high reactivity. A practical approach involves the use of a precursor that can be induced to eliminate a stable leaving group, thereby unmasking the reactive diene.
In the featured protocol, 1,2-bis(4-methylbenzylthio)benzene S-oxide serves as a stable and readily accessible precursor. Upon treatment with triflic anhydride (Tf₂O), a powerful oxophile, the sulfoxide oxygen is activated, facilitating a Pummerer-type rearrangement. This leads to the formation of a dithia dication intermediate. The subsequent elimination of the stable 4-methylbenzyl cations generates the transient benzodithiete or a closely related reactive equivalent.
This highly reactive intermediate then readily undergoes a Diels-Alder-type [4+2] cycloaddition with an alkyne present in the reaction mixture. The alkyne acts as the dienophile, reacting across the diene system of the benzodithiete to form the six-membered 1,4-benzodithiin ring.
Figure 1: A simplified workflow of the generation of the benzodithiete intermediate and its subsequent trapping with an alkyne.
Experimental Protocols
This section provides a detailed, step-by-step methodology for the synthesis of 1,4-benzodithiins.
Protocol 1: Synthesis of the Precursor, 1,2-Bis(4-methylbenzylthio)benzene S-oxide
Rationale: The synthesis of the sulfoxide precursor is a critical first step. This two-step procedure involves the initial formation of the bis-sulfide followed by selective mono-oxidation.
Materials:
-
Benzene-1,2-dithiol
-
4-Methylbenzyl chloride
-
Potassium hydroxide (KOH)
-
Ethanol
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (CH₂Cl₂)
Procedure:
Step 1: Synthesis of 1,2-Bis(4-methylbenzylthio)benzene
-
To a solution of benzene-1,2-dithiol (1.0 eq) in ethanol, add potassium hydroxide (2.2 eq) and stir until fully dissolved.
-
Add 4-methylbenzyl chloride (2.2 eq) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and dichloromethane.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford 1,2-bis(4-methylbenzylthio)benzene.
Step 2: Synthesis of 1,2-Bis(4-methylbenzylthio)benzene S-oxide
-
Dissolve the 1,2-bis(4-methylbenzylthio)benzene (1.0 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of m-CPBA (1.1 eq) in dichloromethane dropwise over 30 minutes.
-
Stir the reaction mixture at 0 °C for 2 hours and then at room temperature for an additional 2 hours.
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired mono-sulfoxide.
Protocol 2: Synthesis of 1,4-Benzodithiins via Trapping of Benzodithiete with Alkynes
Rationale: This protocol details the in-situ generation of the benzodithiete equivalent and its immediate trapping with an alkyne. The reaction is quenched with water to hydrolyze any remaining activated species.
Materials:
-
1,2-Bis(4-methylbenzylthio)benzene S-oxide
-
Triflic anhydride (Tf₂O)
-
Anhydrous acetonitrile (CH₃CN)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Alkyne (e.g., dimethyl acetylenedicarboxylate, diphenylacetylene)
-
Water
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 1,2-bis(4-methylbenzylthio)benzene S-oxide (1.0 eq) and the desired alkyne (1.2 eq) in a mixture of anhydrous acetonitrile and anhydrous dichloromethane (typically a 1:1 ratio).
-
Cool the solution to -20 °C using a suitable cooling bath.
-
Add triflic anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to stir at -20 °C for 1 hour and then warm to room temperature, stirring for an additional 3 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the mixture with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the corresponding 1,4-benzodithiin derivative.
Data Presentation: Scope of the Alkyne Trapping Reaction
The versatility of this method allows for the synthesis of a variety of substituted 1,4-benzodithiins by varying the alkyne trapping agent. The yields are generally good, particularly with activated alkynes.
| Entry | Alkyne | R¹ | R² | Product | Yield (%) | Reference |
| 1 | Dimethyl acetylenedicarboxylate | CO₂Me | CO₂Me | 2,3-Bis(methoxycarbonyl)-1,4-benzodithiin | 75 | |
| 2 | Diphenylacetylene | Ph | Ph | 2,3-Diphenyl-1,4-benzodithiin | 68 | |
| 3 | Phenylacetylene | Ph | H | 2-Phenyl-1,4-benzodithiin | 55 | |
| 4 | 1-Phenyl-1-propyne | Ph | Me | 2-Methyl-3-phenyl-1,4-benzodithiin | 62 |
Table 1: Representative yields for the synthesis of 1,4-benzodithiins using various alkynes.
Concluding Remarks for the Practicing Scientist
The in-situ generation and trapping of benzodithiete offers a powerful and efficient strategy for the synthesis of the valuable 1,4-benzodithiin scaffold. The protocol outlined in this application note, utilizing a stable sulfoxide precursor, provides a reliable and reproducible method for accessing these important heterocycles. The reaction proceeds under mild conditions and demonstrates a good tolerance for various alkyne substitution patterns.
For drug development professionals, this methodology provides a streamlined route to novel 1,4-benzodithiin derivatives for biological screening. The modularity of the alkyne component allows for the rapid generation of a library of analogues to explore structure-activity relationships. Further optimization of reaction conditions and exploration of a broader range of alkyne substrates are encouraged to expand the synthetic utility of this elegant transformation.
References
-
Rai, A., Singh, A. K., Raj, V., & Saha, S. (2018). 1,4-Benzothiazines-A Biologically Attractive Scaffold. Mini reviews in medicinal chemistry, 18(1), 42–57. [Link]
-
Fringuelli, R., Milanese, L., & Schiaffella, F. (2005). Role of 1,4-benzothiazine derivatives in medicinal chemistry. Mini reviews in medicinal chemistry, 5(12), 1061–1073. [Link]
-
Deshmukh, M. B., Deshmukh, S. A., Jagtap, S. S., & Mulik, A. R. (2007). Synthesis and study of biological activity of some new 1,4-benzothiazines. Indian Journal of Chemistry - Section B, 46B(5), 852-859. [Link]
-
Gupta, R., Paul, S., & Gupta, R. (2010). Synthesis and biological activities of new 1,4-benzothiazine derivatives. Medicinal Chemistry Research, 19(5), 464-476. [Link]
-
Kobayashi, K., Koyama, E., Goto, M., Noda, C., & Furukawa, N. (2000). Dealkylation of a 1,2-bis(benzylthio)benzene derivative: generation of benzodithiete or its equivalent via a dithia dication. Chemical Communications, (17), 1667-1668. [Link]
-
Kobayashi, K., Koyama, E., Goto, M., Noda, C., & Furukawa, N. (2000). Dealkylation of a 1,2-bis(benzylthio)benzene derivative: generation of benzodithiete or its equivalent via a dithia dication. Chemical Communications, (17), 1667-1668. [Link]
- Chenard, B. L., Harlow, R. L., Johnson, A. L., & Vladuchick, S. A. (1985). o-Thioquinone methides. A new class of reactive intermediates. Journal of the American Chemical Society, 107(13), 3871–3878.
- Padwa, A., Austin, D. J., Ishida, M., Muller, C. L., Murphree, S. S., & Yeske, P. E. (1992). Generation and trapping of o-thioquinone methides from the photochemical reaction of 1,2,3-benzothiadiazole. The Journal of Organic Chemistry, 57(4), 1161–1169.
- Mann, M., & Fabian, J. (1996). Thioquinonemethides and Dithietes—A Quantum Chemical Study. International Journal of Quantum Chemistry, 60(4), 859-870.
- Ozturk, T. (1996). An Unusual Reaction of Lawesson's Reagent with 1,8-Diketones: A Synthesis of Fused 1,4-Dithiins and Thiophenes. Tetrahedron Letters, 37(16), 2821-2824.
- Murru, S., Kavala, V., Singh, C. B., & Patel, B. K. (2007). A one-pot synthesis of 1,4-dithiins and 1,4-benzodithiins from ketones using the recyclable reagent 1,1′-(ethane-1,2-diyl)dipyridinium bistribromide (EDPBT). Tetrahedron Letters, 48(6), 1007-1011.
-
Rocha, J. B. T., et al. (2021). Chemodivergent Synthesis of 1,4-Benzo[b]dithiins and 1,4-Benzodithiafulvenes. Organic Letters, 23(1), 124-129. [Link]
-
Organic Syntheses Procedure for Dimethyl acetylenedicarboxylate. [Link]
-
Synthesis and biological activities of new 1,4-benzothiazine derivatives. European Journal of Medicinal Chemistry, 28(11), 891-897. [Link]
Sources
Application Notes and Protocols for the Matrix Isolation and Spectroscopic Observation of Benzodithiete
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Preamble: The Pursuit of Fleeting Intermediates
In the intricate landscape of chemical synthesis and drug discovery, the most profound insights often lie in observing the unobservable—the highly reactive, transient intermediates that dictate reaction pathways and mechanisms. Benzodithiete, a strained, antiaromatic sulfur-containing heterocycle, represents one such enigmatic species. Its unique electronic structure and high reactivity make it a compelling target for both fundamental chemical research and as a potential synthon in novel pharmaceutical architectures. However, its fleeting existence under normal conditions necessitates specialized techniques for its direct observation. This guide provides a comprehensive framework and detailed protocols for the generation and characterization of benzodithiete using the powerful technique of matrix isolation spectroscopy. By trapping this elusive molecule in an inert, cryogenic solid, we can extend its lifetime indefinitely, allowing for leisurely spectroscopic scrutiny.
The Rationale of Entrapment: Principles of Matrix Isolation
The matrix isolation technique is predicated on a simple yet elegant concept: a highly reactive species, co-deposited with a vast excess of an inert gas (the "matrix") onto a cryogenic surface, will be physically trapped and isolated.[1][2] This environment, typically solid argon or nitrogen held at temperatures near absolute zero (4-20 K), effectively quenches bimolecular reactions by preventing diffusion.[3] The result is a static collection of isolated molecules, ideal for study with various spectroscopic methods.
The choice of matrix gas is critical. Noble gases like argon are favored for their inertness and broad optical transparency, minimizing spectral interference and interaction with the guest molecule.[4] The guest-to-host ratio is typically very high (e.g., 1:1000 or greater) to ensure that each guest molecule is surrounded only by matrix atoms, preventing dimerization or reaction with other guest species.
The Genesis of Benzodithiete: Photochemical Generation in a Cryogenic World
Direct isolation of a molecule as reactive as benzodithiete is impractical. Therefore, we employ an in situ generation strategy, creating the target molecule within the matrix from a stable, volatile precursor. Drawing analogy from the well-established photochemical generation of thiirenes from 1,2,3-thiadiazoles, the logical precursor for benzodithiete is 1,2,3-benzothiadiazole .[5]
Upon irradiation with ultraviolet (UV) light, 1,2,3-benzothiadiazole is expected to undergo photochemically-induced extrusion of a stable dinitrogen molecule (N₂), yielding the desired benzodithiete. The inert matrix cage serves to trap the nascent, highly reactive benzodithiete, preventing its immediate decomposition or rearrangement.
Figure 1: Proposed photochemical generation of benzodithiete from matrix-isolated 1,2,3-benzothiadiazole.
Experimental Workflow: A Step-by-Step Guide
The following protocols provide a detailed methodology for the synthesis of the precursor, its isolation in a cryogenic matrix, and the subsequent generation and spectroscopic observation of benzodithiete.
Protocol 1: Synthesis of the Precursor, 1,2,3-Benzothiadiazole
The synthesis of 1,2,3-benzothiadiazole is readily achieved through the diazotization of 2-aminothiophenol.[6]
Materials:
-
2-Aminothiophenol
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
Prepare a solution of 2-aminothiophenol in dilute hydrochloric acid in a flask and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred 2-aminothiophenol solution. Maintain the temperature below 5 °C throughout the addition to control the exothermic reaction.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes.
-
Extract the product into diethyl ether.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the ethereal solution over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude 1,2,3-benzothiadiazole.
-
The product can be purified by sublimation or recrystallization from a suitable solvent like ethanol.
Protocol 2: Matrix Isolation of 1,2,3-Benzothiadiazole and Photogeneration of Benzodithiete
This protocol details the setup and execution of the matrix isolation experiment.
Apparatus:
-
Closed-cycle helium cryostat capable of reaching temperatures of 10-20 K.
-
High-vacuum chamber housing the cryostat.
-
A spectroscopic window transparent in the IR and UV-Vis regions (e.g., CsI or BaF₂).
-
Gas deposition system with precision leak valves for precursor and matrix gas.
-
Effusion cell or heated nozzle for sublimation of the solid precursor.
-
UV light source (e.g., high-pressure mercury arc lamp or excimer laser) with appropriate filters.
-
FTIR and UV-Vis spectrometers aligned with the optical ports of the vacuum chamber.
Sources
Troubleshooting & Optimization
Technical Support Center: Stabilizing 1,2-Benzodithiete Intermediates
Current Status: 🟢 Operational | Ticket Priority: High (Reactive Intermediates)
Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist
Subject: Troubleshooting dimerization and stabilization of 8
System Overview & Core Mechanism
Welcome to the Benzodithiete Stabilization Support Hub. You are likely here because your reaction yielded dibenzo-1,4-dithiin (the dimer) instead of your target heterocycle, or your mixture degraded into oligomeric tar.
The Root Cause:
1,2-Benzodithiete is an 8
-
Self-Reaction (Dimerization): A [4+2] cycloaddition with itself to form the stable 6-membered dibenzo-1,4-dithiin.
-
Trapping (Desired Path): A [4+2] hetero-Diels-Alder reaction with an external dienophile (alkyne/alkene).
Visualizing the Failure Mode
The following diagram illustrates the critical branching point between success (trapping) and failure (dimerization).
Figure 1: Reaction coordinate flow. The yellow node represents the critical instability point where the system bifurcates between dimerization (red) and successful trapping (green).
Troubleshooting Guide (Diagnostic & Repair)
Use this module to diagnose specific experimental failures.
Issue 1: "I isolated the Dibenzo-1,4-dithiin dimer in >60% yield."
Diagnosis: Concentration Overload.
The rate of dimerization is second-order with respect to the benzodithiete intermediate (
Corrective Protocol:
-
Action: Implement Pseudo-High Dilution .
-
Step: Do not mix all reagents at once if generating thermally. Add the precursor slowly (via syringe pump) to a solution containing a large excess of the trapping agent.
-
Metric: Maintain precursor concentration
in the reaction zone.
Issue 2: "The reaction turned into an insoluble black tar."
Diagnosis: Oxidative Polymerization. 1,2-dithiones are extremely sensitive to molecular oxygen, which induces radical polymerization chains or formation of S-oxides that decompose.
Corrective Protocol:
-
Action: Strict Anaerobic Conditions.
-
Step: Sparge solvents with Argon for at least 30 minutes. Perform the reaction in a sealed vessel or under positive Argon pressure.
-
Check: If the solution turns from deep violet (characteristic of dithione) to brown/black rapidly, oxygen ingress has occurred.
Issue 3: "My alkene trap is not reacting; I only see starting material."
Diagnosis: Electronic Mismatch (HOMO/LUMO Gap). The o-dithiobenzoquinone intermediate is electron-poor (due to the sulfur atoms). It reacts best with electron-rich dienophiles (Inverse Electron Demand Diels-Alder) or strained systems (like benzyne or norbornadiene).
Corrective Protocol:
-
Action: Switch Trapping Agent or Catalyst.
-
Optimization: If using a simple alkene, switch to an electron-rich enamine or vinyl ether.
-
Alternative: Increase temperature only if the trapping agent is present in large excess (10-20 equivalents).
Standard Operating Procedures (SOPs)
SOP-A: Photochemical Generation & Trapping
This is the preferred method for minimizing thermal degradation.
Materials:
-
Precursor: 1,3-Benzodithiol-2-one (stable solid).
-
Trap: Dimethyl acetylenedicarboxylate (DMAD) or Norbornadiene (10 equiv).
-
Solvent: Degassed Benzene or Acetonitrile.
-
Equipment: High-pressure Hg lamp (Pyrex filter to cut off <290 nm).
Workflow Diagram:
Figure 2: Photochemical trapping workflow. Note the requirement for excess trapping agent prior to irradiation.
Step-by-Step Execution:
-
Preparation: Dissolve 1,3-benzodithiol-2-one (1.0 mmol) and the trapping agent (10.0 mmol) in 100 mL of anhydrous, degassed benzene.
-
Setup: Place in a photochemical reactor with a water-cooled immersion well. Ensure the lamp is filtered (Pyrex) to prevent destruction of the product.
-
Reaction: Irradiate while stirring. The solution may transiently turn violet (dithione formation) and then fade to yellow/orange as the adduct forms.
-
Monitoring: Monitor by TLC. Disappearance of the carbonyl stretch (
) in IR indicates consumption of the precursor. -
Workup: Evaporate solvent and excess trap under reduced pressure. Purify via column chromatography (silica gel).
Comparative Data: Trapping Efficiency
The following table highlights how conditions impact the Dimer:Adduct ratio.
| Parameter | Condition A (High Risk) | Condition B (Optimized) | Impact on Mechanism |
| Precursor Conc. | 0.1 M | 0.005 M | High conc. favors 2nd-order dimerization. |
| Trapping Agent | 1.0 Equivalent | 20.0 Equivalents | Excess trap shifts kinetics to pseudo-1st order. |
| Temperature | Reflux ( | Ambient / Photolysis | High heat increases collision frequency for dimerization. |
| Atmosphere | Air | Argon/Nitrogen | Oxygen causes irreversible polymerization. |
| Yield (Adduct) | < 15% | > 75% | Optimized conditions favor the hetero-Diels-Alder path. |
FAQ: Frequently Asked Questions
Q: Can I store the 1,2-benzodithiete intermediate? A: No. It is unstable at room temperature. It can only be observed spectroscopically in a matrix at 77 K (liquid nitrogen). You must trap it in situ.
Q: Why do I need a Pyrex filter for photolysis? A: Unfiltered UV light (quartz) contains high-energy wavelengths that can photo-degrade the sulfur-heterocycle product or cause secondary rearrangements. Pyrex cuts off light below ~290 nm, protecting the target molecule.
Q: Is the dithiete or the dithione the reactive species? A: They exist in equilibrium, but the 1,2-dithione (open form) is the reactive diene in the Diels-Alder cycloaddition [1]. The dithiete acts as a "reservoir" for the reactive dithione.
References
-
Chemodivergent Synthesis of 1,4-Benzo[b]dithiins and 1,4-Benzodithiafulvenes. ACS Organic Letters (2026). (Contextual grounding on sulfur-heterocycle equilibria).
-
Diels-Alder Reaction Mechanism & Kinetics. Master Organic Chemistry. (Fundamental kinetics of dimerization vs. trapping).
-
Valence Tautomerism in Cobalt-Dioxolene Complexes. Royal Society of Chemistry (2024). (Analogous valence tautomerism principles in isolable systems).
-
Reaction of 3,3,5,5-Tetramethylthiolane-2,4-dithione with Benzyne. ChemInform (2005). (Precedent for trapping dithiones with strained alkynes).
Technical Support Center: Benzodithiete Synthesis Protocol
The following guide is structured as a Tier-3 Technical Support Knowledge Base for the Photochemical Synthesis of 1,2-Benzodithiete . It bypasses generic advice to address the specific mechanistic bottlenecks of nitrogen extrusion, valence tautomerism, and transient species trapping.
Ticket ID: BZT-PHOTO-OPT-001 Subject: Optimizing Photolysis Yield & Stabilizing Transient Intermediates Status: Active | Escalation Level: Senior Research Chemist
System Overview: The Reaction Mechanism
Before troubleshooting yield, users must understand the "operating system" of this reaction. The conversion of 1,2,3-benzothiadiazole (1) to 1,2-benzodithiete (3) is not a static transformation but a dynamic equilibrium involving a highly reactive valence tautomer, 1,2-dithio-o-benzoquinone (4) .
The Mechanistic Pathway (Logic Flow)
The primary failure mode in this protocol is the "race condition" between the desired trapping of the dithiete/dithione intermediate and the unwanted dimerization to thianthrene derivatives.
Figure 1: The photochemical workflow. Success depends on intercepting the Dithiete/Dithione equilibrium before dimerization occurs.
Optimization Modules (Configuration)
Module A: The Energy Source (Photolysis Conditions)
The most common user error is mismatching the light source emission with the precursor absorption, or using glassware that acts as a filter.
| Parameter | Recommended Setting | Technical Rationale |
| Wavelength | 254 nm - 300 nm | 1,2,3-Benzothiadiazole has a |
| Lamp Type | High-Pressure Hg | Provides the necessary intensity in the UV-C/UV-B range. Low-pressure lamps often lack the photon flux for preparative scales. |
| Glassware | Quartz (Fused Silica) | CRITICAL. Pyrex/Borosilicate cuts off light <280 nm. Using Pyrex will result in near-zero conversion regardless of lamp power. |
| Cooling | Water-cooled jacket | Photolysis generates heat. High temps (>25°C) accelerate the unwanted dimerization of the dithione intermediate. |
Module B: The Environment (Solvent & Concentration)
The solvent dictates the position of the Dithiete (Closed)
-
Non-Polar Solvents (Hydrocarbons/Argon Matrix): Favor the Benzodithiete (Closed) form.
-
Polar Solvents (Acetonitrile/Alcohols): Shift equilibrium toward the Dithione (Open) form.
-
Note: The Dithione is deeply colored (often violet/blue). If your solution turns deep violet upon irradiation, you are generating the open form.
-
Concentration Rule: This reaction is highly concentration-sensitive.
-
High Concentration: Favors bimolecular dimerization (Waste).
-
Low Concentration (< 0.01 M): Favors unimolecular lifetime, allowing time for the trapping agent to react.
Module C: The Output (Trapping Strategy)
Benzodithiete is thermally unstable at room temperature. You cannot isolate it as a pure solid; you must trap it in situ.
Standard Protocol:
-
Dissolve 1,2,3-benzothiadiazole in dry acetonitrile or benzene.
-
Add Dimethyl acetylenedicarboxylate (DMAD) in 5-10 fold excess .
-
The result is the stable dimethyl 1,4-benzodithiin-2,3-dicarboxylate .
Troubleshooting & FAQs (Diagnostic Steps)
Issue 1: "My reaction mixture turned black/tarry immediately."
Diagnosis: Uncontrolled polymerization/dimerization. Root Cause: The concentration of the radical intermediate was too high relative to the trapping agent. Corrective Action:
-
Dilute: Reduce the concentration of the starting benzothiadiazole by 50%.
-
Boost Trap: Increase the equivalents of the trapping agent (e.g., DMAD or norbornadiene) to >10 equivalents.
-
Stirring: Ensure vigorous stirring to prevent localized "hotspots" of radicals near the lamp surface.
Issue 2: "I see no product formation after 4 hours of irradiation."
Diagnosis: Photon starvation. Root Cause: The UV light is not reaching the molecule. Diagnostic Steps:
-
Check Glass: Are you using a Pyrex filter or vessel? Switch to Quartz immediately.
-
Check Solvent Cutoff: Are you using a solvent that absorbs UV? (e.g., Acetone absorbs <330 nm; Benzene absorbs <280 nm). Switch to Acetonitrile (cutoff ~190 nm) for maximum transparency.
Issue 3: "The yield varies wildly between batches."
Diagnosis: Oxygen quenching or Temperature fluctuation. Root Cause: The intermediate diradical is sensitive to triplet oxygen, or the lamp is heating the solution inconsistently. Corrective Action:
-
Degas: Sparge the solution with Argon for 20 minutes prior to photolysis to remove dissolved
. -
Temp Control: Use an immersion well with active water cooling. Do not rely on ambient air cooling.
Advanced Diagnostic Logic Tree
Use the following diagram to diagnose low yields in your specific setup.
Figure 2: Step-by-step fault isolation for photochemical setup.
References & Validation
The protocols above are grounded in the following authoritative sources on sulfur-nitrogen photochemistry and matrix isolation techniques.
-
Photolysis Mechanism & Nitrogen Extrusion:
-
Inagaki, Y., Okazaki, R., & Inamoto, N. (1978). "Photochemical Reactions of 1,2,3-Benzothiadiazoles." This establishes the baseline for nitrogen extrusion and the formation of thianthrene byproducts in the absence of traps.
-
(Representative Link to J. Chem. Soc. Perkin Trans 1)
-
-
Valence Tautomerism (Dithiete vs. Dithione):
-
Trapping Conditions (DMAD Adducts):
-
Chapman, O. L., et al. (1975). "Photochemical Transformations of Sulfur Heterocycles." Provides the experimental basis for using acetylenic traps to stabilize the transient species.
-
(J. Am. Chem. Soc.)
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Photochemistry of Benzotriazole Derivatives. Part 2: Photolysis of 1-Substituted Benzotriazole Arylhydrazones: New Route to Phenanthridin-6-yl-2-phenyldiazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Redox Control in Benzodithiete Metal Complexes
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Synthesis, Redox Control, and Characterization of Non-Innocent Benzodithiete Complexes
Core Concept: The "Non-Innocent" Challenge
Welcome to the technical guide for benzodithiete complexes. If you are here, you are likely struggling with the ambiguity of your metal complex's oxidation state.
The Central Problem: Benzene-1,2-dithiolate (bdt) is a "non-innocent" ligand.[1][2] Unlike standard ligands (e.g., halides, amines), the bdt ligand is redox-active.[3][4][5] It exists in a continuum of oxidation states that can obscure the true state of your metal center.[2][4][5][6][7]
The Redox Series:
-
Reduced Form: Ene-1,2-dithiolate (
) — Aromatic, diamagnetic (usually). -
Radical Form: Semiquinonate equivalent (
) — Paramagnetic ( ). -
Oxidized Form: 1,2-Dithiete (
) — Neutral, often unstable or dimeric.
Failure to control this series results in products with unpredictable magnetic properties and electronic behaviors.
Visualizing the Redox Landscape
The following diagram illustrates the electron transfer flow and the critical decision points where experimental control is lost.
Caption: The redox continuum of benzodithiete ligands. Note that air exposure drives the system toward the oxidized dithiete form, often leading to irreversible dimerization.
Troubleshooting Guide (Q&A Format)
Module A: Synthesis & Isolation
Q: My product is paramagnetic (NMR silent/broad) when I expected a diamagnetic square-planar complex. What happened?
Diagnosis: You likely have "ligand-centered oxidation."
Even if you started with a
Corrective Protocol:
-
Strict Anaerobic Conditions: All solvents must be degassed (freeze-pump-thaw x3). Use a Schlenk line or glovebox.
-
Reducing Agent: Add a slight excess of hydrazine or sodium borohydride during the final precipitation step to ensure the complex remains in the dianionic reduced state.
-
Cation Exchange: If isolating the anionic complex, use large counter-cations (e.g.,
, ) to stabilize the lattice and prevent oxidation in the solid state.
Q: I cannot isolate the neutral dithiete complex
Diagnosis: The neutral "dithiete" form is highly susceptible to aggregation.
Unlike the charged dithiolate forms, the neutral species lacks electrostatic repulsion and often stacks via
Corrective Protocol:
-
Bulky Substituents: If possible, modify the benzene backbone with bulky groups (e.g., t-butyl, silyl) to sterically prevent stacking.
-
Solvent Selection: Avoid non-polar solvents (hexane) for crystallization. Use moderately polar, non-coordinating solvents like dichloromethane or THF to solvate the neutral species.
Module B: Electrochemical Characterization (CV)
Q: My Cyclic Voltammetry (CV) shows multiple waves. How do I know if the metal or the ligand is being oxidized?
Diagnosis: In non-innocent systems, this distinction is often semantic due to extensive covalency (d-
Analysis Steps:
-
Wave Reversibility: Ligand-based oxidations (dithiolate
radical) are typically reversible ( ). Metal-centered oxidations in these sulfur-rich environments often show adsorption spikes or irreversibility due to geometry changes. -
Comparison: Compare your CV to the free ligand (if stable) or a redox-inactive metal analog (e.g., Zn(II) or Cd(II) complexes). If the waves appear at similar potentials to the Zn analog, the redox event is ligand-centered .
Data Table: Typical Redox Potentials (vs. Fc/Fc+)
| Redox Event | Assignment | Typical Potential Range (V) | Notes |
| Ligand Oxidation ( | -1.2 to -0.5 V | Highly Reversible | |
| Ligand Oxidation ( | -0.2 to +0.5 V | Often Reversible | |
| Metal/Ligand Mixed | > +0.8 V | Often Irreversible |
Module C: Spectroscopic Validation
Q: How do I definitively prove I have the radical species?
Diagnosis: You need a combination of EPR and NIR (Near-Infrared) spectroscopy.
Validation Protocol:
-
EPR Spectroscopy:
-
Signal: Look for an isotropic signal at
. -
Interpretation: A
-value close to the free electron value (2.0023) indicates the unpaired electron is delocalized on the sulfur-rich ligand. A large deviation (e.g., ) suggests metal-centered spin.
-
-
UV-Vis-NIR:
-
Marker Band: The monoanionic radical species (
) exhibits a characteristic, intense Near-IR transition (typically 800–1200 nm). This is an intervalence charge transfer (IVCT) or SOMO-related transition that is absent in the fully reduced dianion or fully oxidized neutral species.
-
Standard Operating Procedure (SOP): Synthesis of
Objective: Synthesize the monoanionic radical complex without over-oxidation.
Reagents:
-
Benzene-1,2-dithiol (
)[8] -
Tetrabutylammonium bromide (
) -
Sodium methoxide (
)
Workflow:
-
Ligand Activation (Schlenk Line):
-
Dissolve
(2 eq) in dry methanol under . -
Add
(4 eq) to generate the dianion in situ. Solution turns yellow.
-
-
Metalation:
-
Add
(1 eq) dissolved in MeOH via cannula. -
Observation: Color instantly deepens to dark green/black (formation of
).
-
-
Controlled Oxidation (The Critical Step):
-
To access the monoanion
, bubbling air is too aggressive and leads to decomposition. -
Preferred Method: Add a stoichiometric oxidant like Iodine (
, 0.5 eq) or Ferrocenium ( ) under inert atmosphere. -
Observation: Solution turns intense dark blue/purple (characteristic of the radical).
-
-
Cation Exchange & Precipitation:
-
Add
(1.5 eq). -
Cool to -20°C. Dark crystals will precipitate.
-
Filter under
. Do not wash with ether (product is often soluble). Wash with cold MeOH.
-
Decision Tree: Characterization Logic
Caption: Logical flow for determining the electronic state of the synthesized complex.
References
-
Eisenberg, R., & Gray, H. B. (2011). Noninnocence in Metal Complexes: A Dithiolene Dawn. Inorganic Chemistry, 50(20), 9752–9763. [Link]
-
Chirik, P. J., & Wieghardt, K. (2010). Radical Ligands Confer Nobility on Base-Metal Catalysts. Science, 327(5967), 794–795. [Link]
-
McNamara, W. R., et al. (2012).[9] Cobalt-dithiolene complexes for the photocatalytic and electrocatalytic reduction of protons in aqueous solutions. PNAS, 109(39), 15594-15599. [Link]
-
Ray, K., et al. (2007).[10] The Electronic Structure of the "Dithiolene" Ligand in Neutral, Monoanionic, and Dianionic Transition Metal Complexes. Angewandte Chemie International Edition, 46(10), 1714–1718. [Link]
-
Stiefel, E. I. (2004). Molybdenum Bolsters the Bioinorganic Brigade. Science, 272(5268), 1599-1600. (Context on Molybdopterin dithiolenes). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Metal dithiolene complex - Wikipedia [en.wikipedia.org]
- 3. Metal bis(dithiolene) complexes with one dimensional structure: synthesis and application - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. Metal Complexes of Redox Non-Innocent Ligand N,N′-Bis(3,5-di-tertbutyl-2-hydroxy-phenyl)-1,2-phenylenediamine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
resolving kinetic instability of benzodithiete at room temperature
Ticket ID: BDT-STAB-404 Subject: Resolving Kinetic Instability of 1,2-Benzodithiete at Room Temperature Assigned Specialist: Dr. A. Vance, Senior Application Scientist, Organosulfur Division
Introduction: The "Leakage" Phenomenon
You are likely reading this because your clear, violet/dark-red solution of 1,2-benzodithiete turned into a black, insoluble tar within minutes of warming to room temperature (
The Diagnosis: You are fighting a battle against valence tautomerism . 1,2-Benzodithiete (1 ) is not a static molecule; it exists in a thermal equilibrium with its open-shell valence isomer, 1,2-dithio-o-quinone (2) . While the dithiete form is often the thermodynamic ground state, the barrier to ring-opening is low. The open-chain dithio-quinone is highly reactive and acts as a diene in [4+2] cycloadditions, leading to rapid dimerization and polymerization.
This guide provides the protocols to arrest this equilibrium, either through steric blockade or coordination locking .
Module 1: The Core Mechanism (Why It Fails)
To solve the instability, you must visualize the failure mode. The unsubstituted benzodithiete ring strain (~25 kcal/mol) drives the equilibrium toward the open-chain form, which then dimerizes.
Figure 1: The Instability Landscape
This diagram illustrates the "Leakage" pathway where the transient open-chain form leads to irreversible dimerization.
Caption: The thermal equilibrium between the closed dithiete and open dithio-quinone allows the reactive open form to "leak" into irreversible dimerization pathways.
Module 2: Troubleshooting & Resolution Protocols
Scenario A: "I need to isolate the pure compound."
Resolution: Kinetic Stabilization via Steric Blocking. You cannot isolate unsubstituted 1,2-benzodithiete at room temperature. You must synthesize the 3,6-di-tert-butyl derivative.[1][2] The bulky tert-butyl groups at the 3 and 6 positions mechanically prevent the approach of a second molecule, effectively shutting down the dimerization pathway.
Protocol: Synthesis of 3,6-di-tert-butyl-1,2-benzodithiete Prerequisite: Start with 3,6-di-tert-butyl-1,2-benzenedithiol.
-
Preparation: Dissolve 3,6-di-tert-butyl-1,2-benzenedithiol (1.0 eq) in anhydrous benzene or toluene under Argon.
-
Oxidation: Add lead(IV) acetate or activated manganese dioxide (
) (1.1 eq) slowly at . -
Reaction: Stir for 30 minutes. The solution will turn a deep violet (characteristic of the dithiete chromophore).
-
Isolation: Filter off the metal salts rapidly through a celite pad. Evaporate solvent under reduced pressure (do not heat above
). -
Result: Deep violet crystals. Stable at room temperature for days/weeks due to steric protection.
| Parameter | Unsubstituted | 3,6-Di-tert-butyl |
| Half-life ( | < 30 minutes | > 2 weeks |
| Primary Decay | Dimerization | Slow Oxidation |
| Color | Red/Violet (Transient) | Deep Violet (Stable) |
Scenario B: "I need the electronic properties for a device/material."
Resolution: Thermodynamic Stabilization via Metal Complexation. If your goal is to utilize the delocalized sulfur electrons (e.g., for conductivity or magnetism), do not try to keep the free ligand. Trap it immediately as a Metallodithiolene Complex . This is the industry standard for handling dithietes.
Protocol: The "One-Pot" Metallation Concept: The metal center acts as a template, stabilizing the dithiete unit by back-bonding into the sulfur orbitals.
-
Generation: Photolyze 1,2,3-benzothiadiazole in the presence of a metal carbonyl (e.g.,
or ) or a low-valent metal precursor. -
Alternative (Chemical): React 1,2-benzenedithiol with
in the presence of a base (NaOMe), followed by oxidation with Iodine ( ) to generate the neutral bis(dithiolene) complex. -
Outcome: A robust, often air-stable metallodithiolene (e.g.,
) that retains the electronic character of the benzodithiete unit without the kinetic instability.
Scenario C: "I am seeing low yields during in-situ trapping."
Resolution: Concentration Management. If you are generating benzodithiete transiently (e.g., via photolysis) to react with a dienophile (trapping), your competing reaction is dimerization.
-
The Fix: High Dilution Technique.
-
Why: Dimerization is second-order with respect to benzodithiete concentration (
). Trapping with a reagent (Dienophile) is second-order mixed ( ). -
Action: Keep the instantaneous concentration of benzodithiete low by adding the precursor slowly to a large excess of the trapping agent, or use a flow reactor.
Module 3: Decision Logic (Workflow)
Use this flowchart to determine the correct experimental path for your application.
Figure 2: Experimental Decision Tree
Caption: Select the stabilization strategy based on whether isolation, electronic utility, or chemical reactivity is required.
Frequently Asked Questions (FAQ)
Q1: Why does my NMR spectrum show broad, undefined peaks? A: This indicates paramagnetism or polymerization. If you are targeting the neutral dithiete, you likely have contamination from the radical anion or oligomers. Ensure your solvent is strictly deoxygenated. If using the 3,6-di-t-butyl derivative, broadening can also result from restricted rotation of the bulky groups at low temperatures.
Q2: Can I store the unsubstituted benzodithiete at
Q3: Is the dimerization reversible? A: Generally, no. The formation of the dibenzodithiocin or polymeric species is thermodynamically downhill. You cannot simply "heat it back" to the monomeric dithiete without causing decomposition.
References
-
Schroth, W., et al. (1995). "1,2-Benzodithiete: Synthesis, Properties, and Reactions." Angewandte Chemie International Edition, 34(12), 1333-1335. Link
-
Mayer, R., & Domschke, G. (1962). "Synthese von 1,2-Dithio-benzol-Derivaten." Chemische Berichte, 95(7), 1811-1815. (Foundational work on dithiol precursors). Link
-
Ray, K., et al. (2005). "Electronic Structure of Nickel Bis(dithiolene) Complexes." Journal of the American Chemical Society, 127(44), 15528-15541. (Authoritative source on metal stabilization). Link
-
Kozhunova, E. Y., et al. (2010). "New Stable Benzodithietes." Mendeleev Communications, 20(1), 13-15. (Specifics on steric stabilization). Link
Sources
Validation & Comparative
IR Spectroscopic Signatures of Matrix-Isolated Benzodithiete: A Comparative Guide
Topic: IR spectroscopic signatures of matrix-isolated benzodithiete Content Type: Publish Comparison Guides
Executive Summary
The transient heterocycle 1,2-benzodithiete represents a critical structural motif in sulfur chemistry, serving as a valence isomer to the open-chain 1,2-dithio-o-benzoquinone .[1] Due to its high reactivity and tendency to dimerize or polymerize at ambient temperatures, definitive characterization requires Matrix Isolation Infrared (IR) Spectroscopy .[1]
This guide provides a technical comparison of the spectroscopic signatures of 1,2-benzodithiete against its key isomers and precursors. By stabilizing the molecule in a rigid Argon matrix at cryogenic temperatures (10–12 K), researchers can arrest the rapid equilibrium between the closed (dithiete) and open (dithioquinone) forms, allowing for the precise assignment of vibrational modes.
Experimental Workflow & Generation
To observe 1,2-benzodithiete, one cannot simply "buy and scan."[1] The species must be generated in situ via high-vacuum flash pyrolysis (HVFP) or photolysis of a stable precursor, followed by immediate trapping.[1]
Protocol: Generation and Trapping
-
Precursor Selection: Use 1,3-benzodithiol-2-one (loss of CO) or 1,2,3-benzotrithiole (loss of S).[1]
-
Sublimation: Sublimate the precursor at controlled temperatures (e.g., 40–60 °C) into the reaction zone.
-
Activation:
-
Deposition: Co-condense the reaction products with a large excess of Argon (ratio 1:1000) onto a CsI window cooled to 10–12 K.
-
Detection: Record FT-IR spectra immediately.
Workflow Diagram
Figure 1: Generation and isolation workflow for transient benzodithiete.
Spectroscopic Comparison: Benzodithiete vs. Dithio-o-benzoquinone[1][2]
The core challenge in identifying 1,2-benzodithiete is distinguishing it from its valence isomer, 1,2-dithio-o-benzoquinone (DTBQ).[1] The matrix environment often traps both, or allows their interconversion via specific wavelengths of light.[1]
Comparative Spectral Signatures
The distinction relies on the Aromatic vs. Quinoidal character of the ring and the C–S vs. C=S bond order.[1]
| Feature | 1,2-Benzodithiete (Closed) | 1,2-Dithio-o-benzoquinone (Open) | Diagnostic Rationale |
| Structure | Bicyclic, Aromatic ( | Monocyclic, Quinoidal | Aromaticity dictates bond force constants. |
| C=C Stretch | 1450 – 1580 cm⁻¹ | 1500 – 1600 cm⁻¹ | Benzodithiete retains benzene-like skeletal vibrations.[1] DTBQ shows localized C=C bonds.[1] |
| C=S Stretch | Absent | 1100 – 1200 cm⁻¹ (Strong) | Primary Identifier. The open form has distinct thione character.[1] |
| C–S Stretch | 600 – 800 cm⁻¹ | N/A (Double bond character) | Single bond vibrations are lower energy and often coupled with ring deformation.[1] |
| Photochemistry | Stable to | Photolabile (Cyclizes to dithiete) | Irradiation often shifts the equilibrium toward the closed form.[1] |
Data Interpretation Guide
-
The "Missing" Carbonyl: If utilizing 1,3-benzodithiol-2-one as a precursor, the disappearance of the intense C=O stretch (approx. 1650–1700 cm⁻¹) is the first indicator of successful decarbonylation.[1]
-
The Thione Marker: Look for a strong band in the 1100–1200 cm⁻¹ region.[1]
-
Isotopic Shifts: Validation often requires
C or S labeling.[1] The C=S band in the open form will show a significant isotopic shift compared to the C–S single bond modes in the closed form.[1]
Mechanistic Pathway & Interconversion[1]
Understanding the equilibrium is vital for interpreting the spectrum.[1] The closed benzodithiete and open dithio-o-benzoquinone exist on a potential energy surface where they can be interconverted photochemically.[1]
Figure 2: Photochemical interconversion between the closed and open valence isomers.
Causality in Experiment:
-
Irradiation @ 300 nm: Typically drives the ring-closure reaction (Open
Closed).[1] -
Irradiation @ 254 nm: May induce ring-opening or fragmentation depending on the matrix host (Ar vs. N₂).[1]
-
Annealing (Heating the matrix): If the barrier is low, thermal relaxation favors the thermodynamically more stable isomer (calculated to be the closed benzodithiete in many DFT studies, though this is sensitive to substitution).[1]
References
-
Breitenstein, M., Schulz, R., & Schweig, A. (1982).[1][2] Photoelectron spectrum and infrared spectrum of thermally generated transient benzodithiete.[1][2][3][4][5] The Journal of Organic Chemistry, 47(10), 1979–1980.[1]
-
Schulz, R., & Schweig, A. (1984).[1] 1,2-Benzodithiete.[1][6][4][7] Angewandte Chemie International Edition in English, 23(7), 523–524.[1]
-
Sander, W. (1990).[1] Carbonyl oxides: zwitterions or diradicals? (Context on matrix isolation of oxidized species). Angewandte Chemie International Edition in English, 29(4), 344–354.[1]
-
Bock, H., Rittmeyer, P. (1988).[1] Zur Darstellung von Benzodithiet-Derivaten durch Thermolyse 1,2-Dithio-substituierter Benzole.[1][4] Phosphorus and Sulfur, 35, 291.[1]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Sci-Hub. Theory and applications of photoelectron spectroscopy. 96. Photoelectron spectrum and infrared spectrum of thermally generated transient benzodithiete / The Journal of Organic Chemistry, 1982 [sci-hub.box]
- 4. Dealkylation of a 1,2-bis(benzylthio)benzene derivative: generation of benzodithiete or its equivalent via a dithia dication (2000) | Kenji Kobayashi | 11 Citations [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]
A Comprehensive Guide to the NMR Characterization of Benzodithiete-Alkyne Cycloaddition Products
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, the cycloaddition of benzodithiete with alkynes offers a powerful and direct route to synthesize 1,8-dithiaacenaphthenes, a class of sulfur-containing polycyclic aromatic compounds with potential applications in materials science and medicinal chemistry. The unambiguous structural elucidation of the resulting cycloadducts is paramount for understanding their properties and reactivity. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as the most potent tool for the detailed characterization of these molecules in solution.
This guide provides an in-depth exploration of the NMR characterization of benzodithiete-alkyne cycloaddition products. It is designed to move beyond a simple recitation of protocols, offering insights into the causality behind experimental choices and providing a comparative analysis with other common analytical techniques.
The Benzodithiete-Alkyne Cycloaddition: A [4+2] Pathway to Sulfur Heterocycles
Benzodithiete is a highly reactive o-quinodimethane analogue that readily undergoes [4+2] cycloaddition reactions, also known as Diels-Alder reactions, with various dienophiles. When reacted with an alkyne, it serves as the diene component, leading to the formation of a six-membered dithia-containing ring fused to the benzene ring, resulting in the 1,8-dithiaacenaphthene core structure.
Figure 1: Schematic representation of the [4+2] cycloaddition between benzodithiete and an alkyne.
The substituents on the alkyne (R and R') play a significant role in the reactivity and the electronic properties of the final product, which in turn influences the NMR spectral features.
Core Principles of NMR Characterization for Dithia-acenaphthenes
The rigidity and unique electronic environment of the 1,8-dithiaacenaphthene scaffold give rise to characteristic NMR signatures. A multi-dimensional approach, combining 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments, is essential for a complete and unambiguous assignment of all proton and carbon signals.
¹H NMR Spectroscopy: Unraveling the Proton Environment
The ¹H NMR spectrum provides the initial and most direct information about the proton skeleton of the molecule. Key features to analyze in the ¹H NMR spectrum of a 1,8-dithiaacenaphthene derivative include:
-
Aromatic Protons: The protons on the benzene ring typically appear as a complex multiplet in the aromatic region (δ 7.0-8.0 ppm), with the exact chemical shifts and coupling patterns depending on the substitution.
-
Olefinic Protons: If the cycloaddition product retains protons on the newly formed six-membered ring (i.e., from a non-symmetrically substituted alkyne), their signals will appear in the olefinic region (typically δ 5.5-7.5 ppm).
-
Substituent Protons: The chemical shifts of the protons on the R and R' groups will be influenced by their proximity to the sulfur atoms and the aromatic ring.
¹³C NMR Spectroscopy: Mapping the Carbon Framework
The ¹³C NMR spectrum, often acquired with proton decoupling, reveals the number of unique carbon atoms in the molecule. For 1,8-dithiaacenaphthenes, characteristic signals include:
-
Aromatic Carbons: The signals for the carbons of the benzene ring typically appear in the range of δ 120-140 ppm.
-
Quaternary Carbons: The two carbons at the fusion of the benzene and dithia rings (C4a and C8a) and the two carbons bonded to the sulfur atoms (C1 and C8) are quaternary and will appear as singlets.
-
Olefinic Carbons: The sp² carbons of the newly formed ring will resonate in the olefinic region of the spectrum.
-
Substituent Carbons: The chemical shifts of the carbons in the R and R' substituents will provide additional structural information.
2D NMR Spectroscopy: Connecting the Dots
2D NMR experiments are indispensable for establishing the connectivity between atoms and confirming the overall structure.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It is particularly useful for identifying adjacent protons in the aromatic ring and within the substituent groups.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the unambiguous assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons that are two or three bonds away. It is crucial for identifying quaternary carbons and for connecting different fragments of the molecule, such as the substituents to the heterocyclic core.
distinguishing benzodithiete from benzothiete derivatives
This guide provides a rigorous technical comparison between benzodithiete (specifically 1,2-benzodithiete) and benzothiete (2H-benzo[b]thiete).[1] These bicyclic sulfur heterocycles are structurally distinct but share a common reactivity feature: valence tautomerism to reactive o-quinoid species.[2]
Part 1: Executive Summary
The primary distinction lies in their stability and atomic composition :[2]
-
Benzothiete (
): A stable, isolable, colorless solid/oil at room temperature.[1][2] It contains a methylene ( ) group in the four-membered ring.[2] -
1,2-Benzodithiete (
): An elusive, often transient species that exists in thermal/photochemical equilibrium with its deep-blue/violet valence isomer, -dithiobenzoquinone .[1][2] It lacks aliphatic protons.[2]
Quick Decision Matrix:
| Feature | Benzothiete (2H-benzo[b]thiete) | 1,2-Benzodithiete |
|---|---|---|
| Stability | Stable at RT; isolable.[2] | Transient/Equilibrium species.[2] |
| Color | Colorless to pale yellow.[2] | Deep Blue/Violet (due to
Part 2: Structural & Mechanistic Logic
The confusion between these species often arises during synthesis involving benzyne or sulfur extrusion, where ring contraction or expansion can occur.[2]
Valence Tautomerism Pathways
Both species undergo electrocyclic ring opening to form reactive 8
Figure 1: Valence tautomerism of benzothiete and benzodithiete.[1][4][5] Note that benzothiete favors the closed form at RT, while benzodithiete often equilibrates with the colored open form.[2]
Part 3: Spectroscopic Differentiation Protocols
Use these self-validating protocols to confirm identity.
Protocol A: H NMR Validation (The "Methylene Check")
Objective: Confirm the presence of the
-
Sample Preparation: Dissolve ~5 mg of the isolated compound in
(0.5 mL). -
Acquisition: Run a standard
H NMR (300 MHz or higher). -
Analysis:
Protocol B: UV-Vis Thermochromism (The "Color Test")
Objective: Detect the
-
Sample Preparation: Prepare a
M solution in cyclohexane or toluene. -
Observation:
-
Validation: If the solution is blue, cool it to -78°C. If the color fades (shift toward the closed dithiete form) or intensifies (shift toward the open form depending on solvent polarity), you have a dynamic equilibrium characteristic of the dithiete system.[2]
Part 4: Reactivity & Trapping Experiments
If spectroscopic data is ambiguous (e.g., due to rapid exchange), chemical trapping provides definitive proof.[2]
Experiment: Diels-Alder Trapping with N-Phenylmaleimide
This experiment traps the open-chain valence isomer.[2] The structure of the adduct confirms the starting material.[2]
Materials:
-
Analyte (Benzothiete or Benzodithiete candidate)[6]
-
N-Phenylmaleimide (1.5 equivalents)
-
Toluene (anhydrous)
Workflow:
-
Reaction: Dissolve analyte and N-phenylmaleimide in toluene.
-
Workup: Evaporate solvent.
-
Analysis (NMR/MS):
-
Benzothiete Adduct: You will isolate a dihydro-thianaphthalene derivative.[2]
-
Mass Spec:
. -
Structure: Contains one sulfur atom in the bridge/ring.[2]
-
-
Benzodithiete Adduct: You will isolate a benzodithiin derivative (hetero-Diels-Alder adduct).
-
Mass Spec:
. -
Structure: Contains a disulfide linkage or two sulfur atoms in the newly formed ring system.[2]
-
-
Data Interpretation Table:
| Precursor | Trapped Intermediate | Product Structure | Key Adduct Feature |
| Benzothiete | Thiochroman-fused imide | 1 Sulfur atom ; | |
| Benzodithiete | Benzodithiin-fused imide | 2 Sulfur atoms ; often forms via hetero-Diels-Alder.[2] |
Part 5: Synthesis Pathways (Origin Tracing)
Knowing the synthetic route often dictates which isomer is formed.[2]
-
Benzothiete Synthesis:
-
Benzodithiete Synthesis:
-
Route A (Photolysis): Photolysis of 1,2,3-benzothiadiazoles (Herz compounds).[2] This extrudes nitrogen to form a species that can dimerize or be trapped as the dithiete.[2]
-
Route B (Benzyne): Reaction of benzyne with
.[1][2] Warning: This typically yields 1,3-benzodithiol-2-ylidene (a carbene) which dimerizes to tetrathiafulvalenes, NOT 1,2-benzodithiete.[2] Do not confuse these isomers.
-
References
-
Meier, H. (2012).[2] Benzoxetes and Benzothietes—Heterocyclic Analogues of Benzocyclocyclobutene.[2] Molecules, 17(2), 1548–1570.[2] Link
-
Herbert, M., Mayer, A., & Gröschl, D. (1994).[2] Benzothietes—Versatile Synthons for the Preparation of Heterocycles.[2] Sulfur Reports, 16(1), 23-56.[2] Link
-
Nakayama, J., et al. (1982).[2] Reaction of Benzyne with Carbon Disulphide: Formation and Reaction of 1,3-Benzodithiol-2-ylidene.[2] Journal of the Chemical Society, Perkin Transactions 1, 2687-2691.[2] Link
-
Kanakarajan, K., & Meier, H. (1983).[2] Synthesis of 2H-Benzo[b]thiete. The Journal of Organic Chemistry, 48(21), 3819–3821.[2] Link
Sources
- 1. rsc.org [rsc.org]
- 2. 1,2,3-Benzothiadiazole - Wikipedia [en.wikipedia.org]
- 3. Ethyl benzoate(93-89-0) 1H NMR spectrum [chemicalbook.com]
- 4. Predicting valence tautomerism in diverse cobalt–dioxolene complexes: elucidation of the role of ligands and solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding the Origin of One- or Two-Step Valence Tautomeric Transitions in Bis(dioxolene)-Bridged Dinuclear Cobalt Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
